Mdm2-IN-24
Description
Mdm2-IN-24 is a small-molecule inhibitor designed to target the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics. By disrupting this interaction, this compound aims to reactivate the tumor-suppressor function of p53, thereby inducing apoptosis in cancer cells. While specific structural and pharmacological data for this compound are absent in the provided evidence, standard characterization methods for such compounds include:
- Structural Identification: Use of InChI (International Chemical Identifier) and InChIKey for unique molecular encoding .
- Analytical Validation: Techniques like high-performance liquid chromatography (HPLC) and quantum chemical calculations to confirm purity and electronic properties .
- Pharmacological Profiling: Evaluation of binding affinity (e.g., IC50), selectivity, and cytotoxicity, as outlined in medicinal chemistry guidelines .
Properties
Molecular Formula |
C33H25Br2P |
|---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
(10-bromoanthracen-9-yl)methyl-triphenylphosphanium bromide |
InChI |
InChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1 |
InChI Key |
JJODPBGDXVKJBZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and specificity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
Mdm2-IN-24 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mdm2-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of p53 regulation and its impact on cell cycle and apoptosis.
Mechanism of Action
Mdm2-IN-24 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the E3 ubiquitin ligase activity of MDM2 .
Comparison with Similar Compounds
Analytical and Methodological Considerations
- Extraction Challenges : Differences in batch composition and incomplete extraction (e.g., for SAM-24) may affect reproducibility, necessitating rigorous validation .
- Data Presentation : Tables and figures must adhere to journal guidelines, including vertical formatting and explicit referencing .
- Statistical Rigor : Use of EC50/IC50 values and standard deviations ensures comparability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
